[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate
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Overview
Description
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is a complex organic compound with a fused ring structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and acetylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine: Shares a similar core structure but lacks the furo ring and phenyl acetate group.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
371945-23-2 |
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Molecular Formula |
C17H11N3O4 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H11N3O4/c1-9(21)23-11-5-2-4-10(8-11)15-19-13-12-6-3-7-18-17(12)24-14(13)16(22)20-15/h2-8H,1H3,(H,19,20,22) |
InChI Key |
XSYKXUQWNJCURR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Origin of Product |
United States |
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